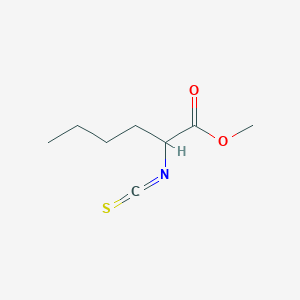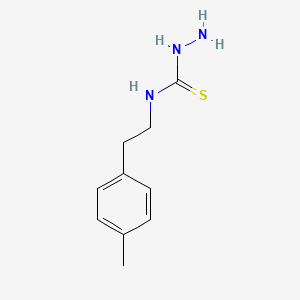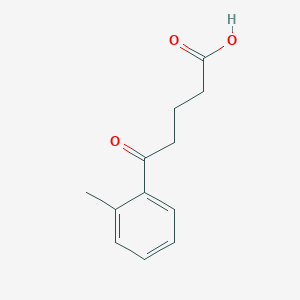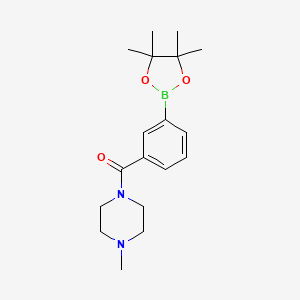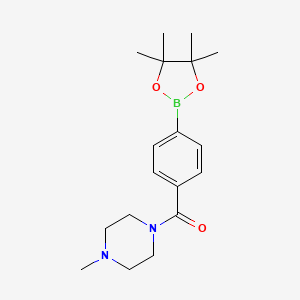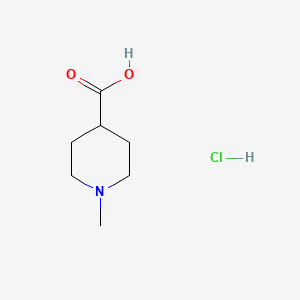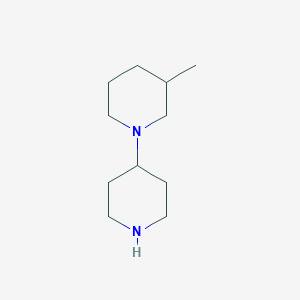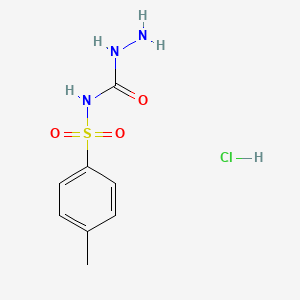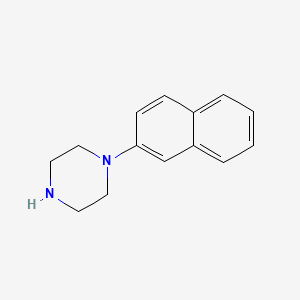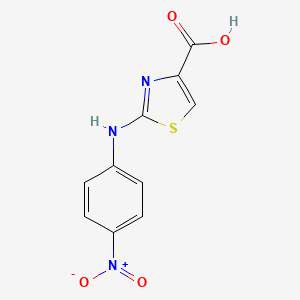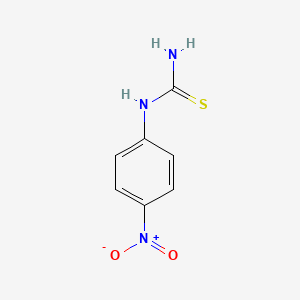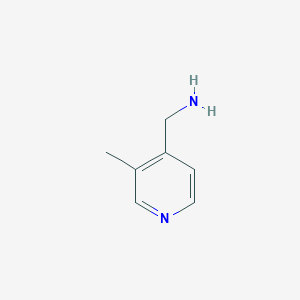
(3-Methylpyridin-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpyridin-4-yl)methanamine, also known as N-methylpyridinium, is a heterocyclic organic compound that has found wide use in a variety of scientific fields. It is an important building block for the synthesis of many important compounds, and its unique properties make it a useful tool for researchers.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (3-Methylpyridin-4-yl)methanamine involves the reaction of 3-methylpyridine with formaldehyde followed by reduction with sodium borohydride.
Starting Materials
3-methylpyridine, formaldehyde, sodium borohydride, methanol, hydrochloric acid
Reaction
Step 1: Mix 3-methylpyridine and formaldehyde in methanol and add hydrochloric acid as a catalyst., Step 2: Heat the mixture at reflux for several hours until the reaction is complete., Step 3: Cool the mixture and add sodium borohydride to reduce the imine intermediate to the amine product., Step 4: Acidify the mixture with hydrochloric acid to protonate the amine product and isolate it by filtration or extraction.
科学研究应用
(3-Methylpyridin-4-yl)methanaminedinium is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, amino acids, and peptides. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as antimalarials, antibiotics, and antivirals. In addition, (3-Methylpyridin-4-yl)methanaminedinium has been used in the synthesis of polymers and other materials for use in biomedical and pharmaceutical applications.
作用机制
The mechanism of action of (3-Methylpyridin-4-yl)methanaminedinium is not fully understood. However, it is thought that the compound acts as a proton donor, donating a proton to an acceptor molecule. This donation of a proton results in a change in the structure of the acceptor molecule, which can lead to a variety of different effects. For example, the proton donation may lead to the formation of new bonds, the activation of a reaction, or the inhibition of a reaction.
生化和生理效应
(3-Methylpyridin-4-yl)methanaminedinium has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antioxidant, anti-inflammatory, and antineoplastic properties. In addition, it has been shown to have an effect on the metabolism of certain drugs, as well as on the activity of certain enzymes.
实验室实验的优点和局限性
(3-Methylpyridin-4-yl)methanaminedinium is a useful tool for laboratory experiments due to its low cost, high purity, and ease of synthesis. However, there are some limitations to its use in the lab. For example, it is a volatile compound and can easily evaporate, making it difficult to store and handle. In addition, it is toxic and should be handled with caution.
未来方向
(3-Methylpyridin-4-yl)methanaminedinium has a wide range of potential applications in scientific research. Possible future directions include the development of new synthetic methods, the use of the compound in the synthesis of new drugs, and the exploration of its potential therapeutic effects. In addition, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of the compound and its potential uses.
属性
IUPAC Name |
(3-methylpyridin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMLSCJHELOPFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyridin-4-yl)methanamine | |
CAS RN |
97004-05-2 |
Source


|
| Record name | 3-Methyl-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97004-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-methylpyridin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B1302239.png)
